Ortho-Ethoxy Substituent: Hydrogen-Bond Acceptor Capacity Versus Ortho-Fluoro and Ortho-Bromo Analogs
The 2-ethoxy substituent on the benzamide ring of 920407-90-5 provides a notable hydrogen-bond acceptor (HBA) through its ether oxygen, with a calculated topological polar surface area (TPSA) contribution that distinguishes it from halogen-substituted analogs. The 2-bromo analog (CAS 920248-74-4) replaces the ethoxy oxygen with a heavy halogen that acts as a halogen-bond donor rather than an HBA, while the 3-fluoro analog shifts the fluorine to the meta position, altering both electronic distribution and HBA count [1]. In the context of kinase ATP-binding pocket interactions, the presence of an ortho-alkoxy group has been associated with distinct hinge-region binding modes compared to ortho-halogen substituents in related pyridazine series [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA count: 5 (ether oxygen + amide carbonyl + pyridazine N atoms); TPSA: approximately 76 Ų (calculated from SMILES structure) |
| Comparator Or Baseline | 2-Bromo analog (CAS 920248-74-4): HBA count: 4 (no ether oxygen); 3-Fluoro analog: HBA count: 4 (fluorine is a weak HBA) |
| Quantified Difference | Target compound has one additional hydrogen-bond acceptor site (ΔHBA = +1) versus the 2-bromo and 3-fluoro analogs |
| Conditions | Computed molecular descriptors based on SMILES structures; no experimental binding data available for direct comparison |
Why This Matters
The additional HBA capability may enable binding interactions within kinase hinge or solvent-exposed regions that are inaccessible to halogen-substituted analogs, potentially altering target selectivity profiles in screening cascades.
- [1] PubChem. Compound entries for 920407-90-5, 920248-74-4, and 920363-82-2. Molecular formula, SMILES, and computed descriptors. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Miyamoto N, Oguro Y, Takagi T, et al. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-7058. View Source
